molecular formula C27H22N2O8S B11967215 2-methoxyethyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methoxyethyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11967215
M. Wt: 534.5 g/mol
InChI Key: YWMCBYWCSIMJMV-RCCKNPSSSA-N
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Description

2-methoxyethyl (2E)-5-[4-(2-furoyloxy)phenyl]-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple functional groups and heterocyclic rings, makes it an interesting subject for chemical research and potential pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl (2E)-5-[4-(2-furoyloxy)phenyl]-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of various substituents through reactions such as esterification, condensation, and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow synthesis, where reactions are carried out in a streamlined process to enhance efficiency and reduce waste. Advanced techniques like microwave-assisted synthesis or catalytic processes could also be employed to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl (2E)-5-[4-(2-furoyloxy)phenyl]-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.

    Reduction: Addition of hydrogen atoms, reducing double bonds or other reactive sites.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions could introduce new functional groups, enhancing the compound’s reactivity or biological activity.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups and heterocyclic rings allows it to bind to various sites, potentially inhibiting or activating biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidines and heterocyclic compounds with comparable structures. Examples might include:

  • 5-(4-hydroxyphenyl)-2-(2-furylmethylene)-3-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-methoxyethyl (2E)-5-[4-(2-furoyloxy)phenyl]-2-(2-furylmethylene)-3-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of 2-methoxyethyl (2E)-5-[4-(2-furoyloxy)phenyl]-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups and structural features. This unique arrangement may confer distinct biological activities or chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H22N2O8S

Molecular Weight

534.5 g/mol

IUPAC Name

2-methoxyethyl (2E)-5-[4-(furan-2-carbonyloxy)phenyl]-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H22N2O8S/c1-16-22(26(32)36-14-13-33-2)23(17-7-9-18(10-8-17)37-25(31)20-6-4-12-35-20)29-24(30)21(38-27(29)28-16)15-19-5-3-11-34-19/h3-12,15,23H,13-14H2,1-2H3/b21-15+

InChI Key

YWMCBYWCSIMJMV-RCCKNPSSSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CO3)/SC2=N1)C4=CC=C(C=C4)OC(=O)C5=CC=CO5)C(=O)OCCOC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CO3)SC2=N1)C4=CC=C(C=C4)OC(=O)C5=CC=CO5)C(=O)OCCOC

Origin of Product

United States

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